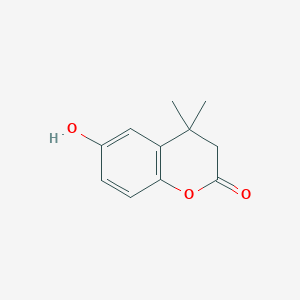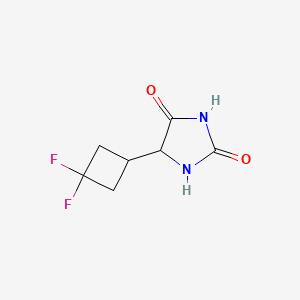
5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione is a chemical compound with the CAS Number: 2379945-26-1 . It has a molecular weight of 190.15 and its IUPAC name is 5-(3,3-difluorocyclobutyl)-1H-imidazole-2,4-diol .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives has been achieved through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .Molecular Structure Analysis
The molecular structure of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione is represented by the InChI code: 1S/C7H8F2N2O2/c8-7(9)1-3(2-7)4-5(12)11-6(13)10-4/h3,12H,1-2H2, (H2,10,11,13) .Physical And Chemical Properties Analysis
The physical form of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione is solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Antidepressant Activity
Imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their potential antidepressant activity. For instance, one study prepared 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione by catalytic hydrogenation and evaluated its antidepressant effects in mice. The study found that this compound showed potential antidepressant activity with a mechanism different from that of tricyclic antidepressants and monoamine oxidase inhibitors (Wessels, Schwan, & Pong, 1980).
Antimicrobial and Antitumor Properties
Another research area focuses on the synthesis of imidazolidine-2,4-dione derivatives to evaluate their antimicrobial and antitumor potential. For example, a series of twenty-two different imidazolidine-2,4-dione derivatives were synthesized and examined for in vitro antimicrobial activity against various bacterial and yeast strains. The fused bicyclic hydantoin derivatives demonstrated the highest inhibitory activity, suggesting these compounds as promising candidates for further biological evaluation (Šmit et al., 2022).
Antiviral Agents
Imidazolidine-2,4-diones have also been identified as potent antiviral agents against a range of viruses including HIV, HCV, and dengue virus. The compounds exhibit their pharmacological action by inhibiting critical viral proteins and serve as a foundation for the development of novel antiviral drugs with improved efficacy and fewer side effects (Swain & Mohanty, 2019).
Antinociceptive Effects
Research into the psychopharmacological properties of imidazolidine derivatives has shown that compounds like 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) possess antinociceptive effects in mice. This suggests potential therapeutic applications in treating neuropathic pain and other conditions where pain management is crucial (Queiroz et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Pharmacokinetics
These properties will have a significant impact on the compound’s bioavailability, determining how much of the drug reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3,3-Difluorocyclobutyl)imidazolidine-2,4-dione. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Eigenschaften
IUPAC Name |
5-(3,3-difluorocyclobutyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)1-3(2-7)4-5(12)11-6(13)10-4/h3-4H,1-2H2,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEYQTADTCUBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

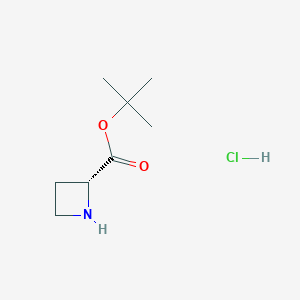

![3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2954321.png)
![N-(2,4-difluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2954323.png)
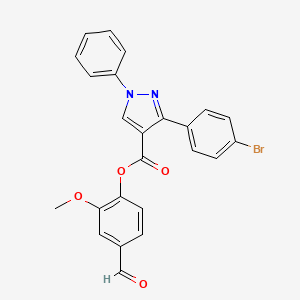
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2954327.png)

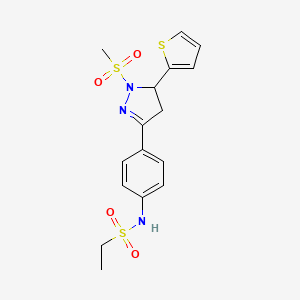
![6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2954333.png)
![N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2954334.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2954335.png)
